2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a furan ring, which is a five-membered aromatic heterocycle, attached to a 1,3,2-dioxaborolane moiety. The dioxaborolane ring is characterized by the presence of two oxygen atoms and one boron atom, which is further substituted with tetramethyl groups. This structure is of interest due to the potential reactivity of the boron center and the aromatic furan ring.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, the synthesis of nitrogen-rich energetic monoanionic salts containing a furan moiety involves the use of multinuclear NMR and IR spectroscopy, as well as differential scanning calorimetry (DSC) and elemental analyses . Another approach for synthesizing furan derivatives is the catalytic dehydration-hydrogenation of diformylfuran dioxime over Rh/HZSM-5, which results in high yields of bis(aminomethyl)furan . Additionally, furan compounds can be synthesized by reacting furoin with saturated dihalides in an alkali environment, as demonstrated in the preparation of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine .
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether was established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffraction, revealing a tetracoordinated boron atom .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 2,5-di- and 2,3,4,5-tetraferrocenyl-substituted furans involves the Negishi C,C cross-coupling protocol, and their electronic and electrochemical properties can be investigated through cyclic voltammetry and in situ UV-vis/NIR spectroscopy . The Feist-Bénary addition-elimination reaction is another method used to construct tetrasubstituted furans from nitroallylic acetates and 1,3-dicarbonyl/α-activating ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the energetic salts of 3,4-bis(1H-tetrazolyl)furoxan exhibit densities ranging from 1.56 to 1.85 g·cm−3 and have excellent thermal stability . The radical scavenging activity of furan derivatives, such as 2,4-furfurylidene-D-sorbitol, can be assessed using assays like the 2-deoxyribose degradation assay . Additionally, the electrochemical communication in furan derivatives can be studied through electrochemical measurements, revealing insights into electron delocalization within the heterocyclic core systems .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized through various spectroscopic methods like FT-IR, NMR, and MS. Their molecular structures have been confirmed and analyzed using X-ray diffraction and DFT calculations, showing consistency between theoretical and experimental structures (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure Studies : Studies have detailed the crystal structure of this compound, providing insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Li & Wang, 2016).
Chemical Properties and Applications
Chemical Reactivity and Stability : Research has focused on understanding the reactivity and stability of this compound. This includes studies on its potential as a building block in organic synthesis, particularly in the formation of novel compounds with specific functional groups (Spencer et al., 2002).
Polymerization and Material Synthesis : The compound has been utilized in the synthesis of polymers and materials. For instance, it has been used in chain-growth polymerization processes for creating polyfluorenes, demonstrating its utility in materials science (Yokoyama et al., 2007).
Advanced Research and Development
Development of Novel Compounds : Research has shown the compound's potential in the development of new chemicals, such as in the synthesis of silicon-based drugs and odorants. This showcases its versatility in various chemical synthesis pathways (Büttner, Nätscher, Burschka, & Tacke, 2007).
Suzuki–Miyaura Coupling Reactions : The compound has been used in Suzuki–Miyaura coupling reactions, indicating its potential as a reagent in organic synthesis and the development of complex molecular structures (Schulte & Ihmels, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBLRYUFNBABGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378822 | |
Record name | 3-Furanboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
248924-59-6 | |
Record name | 3-Furanboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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